2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid
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Overview
Description
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid moiety attached to a fluorinated biphenyl structure with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or borane (BH3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in inflammation and cancer pathways.
Pathways Involved: The compound may modulate signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylacetic acid
- 4-methoxyphenylboronic acid
- 2-bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated biphenyl structure with a methoxy group and a carboxylic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQRQZIGOHTSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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